5-Methoxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Methoxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may involve methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methoxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological pathways and interactions, particularly those involving indole derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. This compound may influence various biological processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyindole-2-carboxylic acid
- Indole-3-carboxylic acid
- Indole-3-propionic acid
Uniqueness
5-Methoxy-1,2,4,6-tetramethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-methoxy-1,2,4,6-tetramethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-7-6-10-11(8(2)13(7)18-5)12(14(16)17)9(3)15(10)4/h6H,1-5H3,(H,16,17) |
InChI Key |
OOODGLWYKLHWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)C)C(=C(N2C)C)C(=O)O |
Origin of Product |
United States |
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